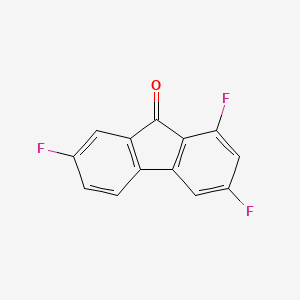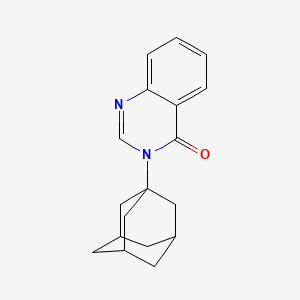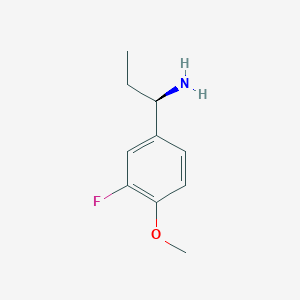
4,4,5,5,6,6,6-Heptafluoro-1-iodo-3,3-bis(trifluoromethyl)hex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5,6,6,6-Heptafluoro-1-iodo-3,3-bis(trifluoromethyl)hex-1-ene is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and an iodine atom attached to a hexene backbone. This compound is notable for its high degree of fluorination, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,6,6,6-Heptafluoro-1-iodo-3,3-bis(trifluoromethyl)hex-1-ene typically involves the introduction of fluorine and iodine atoms onto a hexene backbone. One common method involves the reaction of a suitable hexene precursor with iodine and fluorinating agents under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the incorporation of the iodine and fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process requires stringent safety measures due to the hazardous nature of the reagents and the potential for the formation of toxic by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,5,5,6,6,6-Heptafluoro-1-iodo-3,3-bis(trifluoromethyl)hex-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The double bond in the hexene backbone can participate in addition reactions with various electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, thiols, and amines. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Addition Reactions: Electrophiles such as halogens, hydrogen halides, and peroxides are used. The reactions often require a catalyst and are conducted under controlled temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under specific conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or functionalized derivatives, while addition reactions can result in the formation of saturated or partially saturated compounds.
Wissenschaftliche Forschungsanwendungen
4,4,5,5,6,6,6-Heptafluoro-1-iodo-3,3-bis(trifluoromethyl)hex-1-ene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex fluorinated molecules, which are valuable in materials science and pharmaceuticals.
Biology: Employed in the development of fluorinated probes and imaging agents for biological studies.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty polymers, coatings, and surfactants due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4,4,5,5,6,6,6-Heptafluoro-1-iodo-3,3-bis(trifluoromethyl)hex-1-ene involves its interaction with specific molecular targets and pathways. The high degree of fluorination can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The iodine atom can serve as a reactive site for further chemical modifications, enabling the compound to participate in various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene: Similar structure but with a bromine atom instead of iodine.
Hexanoic acid, 4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)-: Similar fluorinated structure but with a carboxylic acid functional group.
Uniqueness
4,4,5,5,6,6,6-Heptafluoro-1-iodo-3,3-bis(trifluoromethyl)hex-1-ene is unique due to the presence of both iodine and multiple fluorine atoms, which impart distinct reactivity and physical properties. The combination of these elements makes it particularly valuable in applications requiring high chemical stability and reactivity.
Eigenschaften
IUPAC Name |
4,4,5,5,6,6,6-heptafluoro-1-iodo-3,3-bis(trifluoromethyl)hex-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F13I/c9-4(10,5(11,12)8(19,20)21)3(1-2-22,6(13,14)15)7(16,17)18/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFZYWPCOFAVSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CI)C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F13I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Hydroxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13989081.png)
![1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13989083.png)






![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-N,1-N-diethyl-4-N-(3,6,7-trimethylquinolin-4-yl)pentane-1,4-diamine](/img/structure/B13989112.png)



